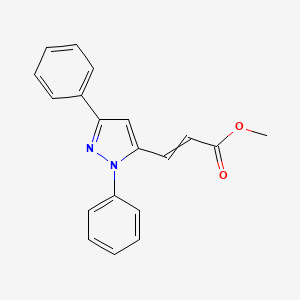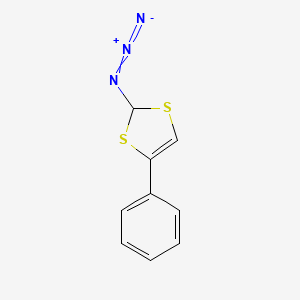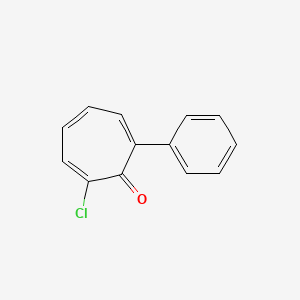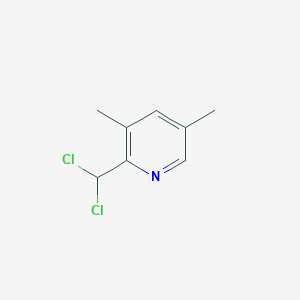![molecular formula C13H5Cl4NO3 B14387290 4,5,6,7-Tetrachloro-2-[(furan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 89811-32-5](/img/structure/B14387290.png)
4,5,6,7-Tetrachloro-2-[(furan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrachloro-2-[(furan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic compound characterized by an isoindoline nucleus and multiple chlorine substitutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrachloro-2-[(furan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold . For instance, a reaction between phthalic anhydride, naphtho[2,3-c]furan-1,3-dione, methyl benzoate, and benzoic acid under a nitrogen atmosphere at 220°C can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation reactions using robust techniques such as transition-metal-catalyzed reactions and organocatalytic methods. These methods offer efficient pathways for constructing complex heterocyclic structures .
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6,7-Tetrachloro-2-[(furan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield less chlorinated derivatives.
Substitution: Electrophilic substitution reactions are common, where chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include butyl lithium for lithiation, and various halogenating agents for substitution reactions. Conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted isoindoline-1,3-diones, which can have different functional groups replacing the chlorine atoms .
Applications De Recherche Scientifique
4,5,6,7-Tetrachloro-2-[(furan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,5,6,7-Tetrachloro-2-[(furan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of protein kinases and other enzymes, affecting various cellular processes . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-Tetrachloro-2-(1H-imidazol-2-yl)isoindoline-1,3-dione: Similar in structure but with an imidazole group instead of a furan ring.
Phthalide, 4,5,6,7-tetrachloro-: Shares the tetrachlorophthalide core but lacks the furan substitution.
Uniqueness
4,5,6,7-Tetrachloro-2-[(furan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the furan ring enhances its potential for diverse applications in various fields .
Propriétés
Numéro CAS |
89811-32-5 |
|---|---|
Formule moléculaire |
C13H5Cl4NO3 |
Poids moléculaire |
365.0 g/mol |
Nom IUPAC |
4,5,6,7-tetrachloro-2-(furan-2-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H5Cl4NO3/c14-8-6-7(9(15)11(17)10(8)16)13(20)18(12(6)19)4-5-2-1-3-21-5/h1-3H,4H2 |
Clé InChI |
AEHYGFLIQHNINW-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CN2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl [(2-acetamidophenyl)methyl]phosphonate](/img/structure/B14387208.png)

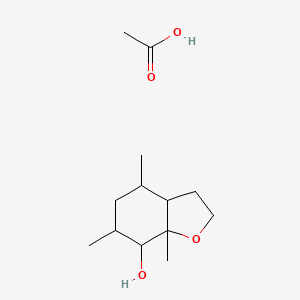
![2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine](/img/structure/B14387216.png)
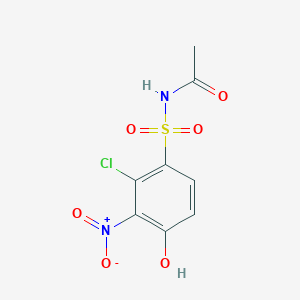
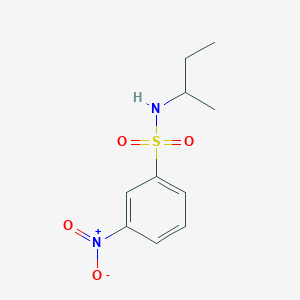
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14387233.png)
